Cas no 2171676-48-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid)

2171676-48-3 structure
Nombre del producto:2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid
- 2171676-48-3
- 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid
- EN300-1552076
-
- Renchi: 1S/C26H28N2O5/c1-16(2)11-12-22(23(29)30)27-24(31)26(13-14-26)28-25(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-11,21-22H,12-15H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
- Clave inchi: KHZFEGHEPWGRAC-UHFFFAOYSA-N
- Sonrisas: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)C/C=C(\C)/C
Atributos calculados
- Calidad precisa: 448.19982200g/mol
- Masa isotópica única: 448.19982200g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 9
- Complejidad: 764
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 105Ų
- Xlogp3: 4.3
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1552076-0.05g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1552076-1000mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 1000mg |
$1057.0 | 2023-09-25 | ||
Enamine | EN300-1552076-5.0g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1552076-5000mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 5000mg |
$3065.0 | 2023-09-25 | ||
Enamine | EN300-1552076-50mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 50mg |
$888.0 | 2023-09-25 | ||
Enamine | EN300-1552076-1.0g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1552076-0.25g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1552076-2.5g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1552076-0.1g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1552076-100mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-5-methylhex-4-enoic acid |
2171676-48-3 | 100mg |
$930.0 | 2023-09-25 |
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-5-methylhex-4-enoic acid Literatura relevante
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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